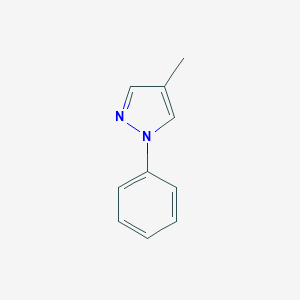

4-methyl-1-phenyl-1H-Pyrazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-methyl-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-9-7-11-12(8-9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHPAHRITFHGGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401417 | |

| Record name | 1-PHENYL-4-METHYLPYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14766-43-9 | |

| Record name | 1-PHENYL-4-METHYLPYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Physicochemical Properties of Phenyl-Methyl-Pyrazoles

A Note on Isomeric Specificity: The nomenclature "4-methyl-1-phenyl-1H-pyrazole" specifies a precise arrangement of substituents on the pyrazole ring. However, in chemical databases and literature, several isomers are commonly encountered and sometimes ambiguously referenced. This guide will focus on the physicochemical properties of key, well-documented isomers to provide a comprehensive and accurate resource for researchers, scientists, and drug development professionals. The primary isomers discussed are 1-methyl-4-phenyl-1H-pyrazole , 3-methyl-1-phenyl-1H-pyrazole , and 4-methyl-3-phenyl-1H-pyrazole . All data will be clearly attributed to the specific isomer to ensure scientific clarity.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is of paramount importance in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1][2] Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] The physicochemical properties of these compounds, such as solubility, lipophilicity, and crystal packing, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Understanding these characteristics is therefore fundamental to the design and development of new therapeutic agents. This guide provides a detailed examination of the key physicochemical properties of methyl-phenyl-pyrazole isomers, offering insights into their measurement and relevance in a drug discovery context.

Core Physicochemical Properties

The substitution pattern of the methyl and phenyl groups on the pyrazole ring significantly influences the molecule's physicochemical characteristics. The following sections detail these properties for the most relevant isomers, with data summarized for comparative analysis.

Molecular Structure and Identification

The foundational attributes of the key isomers are presented below.

| Property | 1-methyl-4-phenyl-1H-pyrazole[3] | 3-methyl-1-phenyl-1H-pyrazole[4] | 4-methyl-3-phenyl-1H-pyrazole[5] |

| CAS Number | 10199-69-6 | 1128-54-7 | 13808-62-3 |

| Molecular Formula | C₁₀H₁₀N₂ | C₁₀H₁₀N₂ | C₁₀H₁₀N₂ |

| Molecular Weight | 158.20 g/mol | 158.20 g/mol | 158.20 g/mol |

| IUPAC Name | 1-methyl-4-phenylpyrazole | 3-methyl-1-phenylpyrazole | 4-methyl-3-phenyl-1H-pyrazole |

| SMILES | CN1C=C(C=N1)C2=CC=CC=C2 | CC1=NN(C=C1)C2=CC=CC=C2 | Cc1cn[nH]c1-c1ccccc1 |

Physical State and Thermal Properties

The melting and boiling points are critical indicators of the purity and physical state of a compound under ambient conditions. These properties are influenced by the intermolecular forces, molecular symmetry, and crystal packing efficiency of the isomers.

| Property | Value | Isomer | Source |

| Melting Point | 102 °C | 1-methyl-4-phenyl-1H-pyrazole | [1] |

| Boiling Point | Not available | - | - |

Solubility and Lipophilicity

Solubility in both aqueous and organic media is a crucial parameter for drug candidates, affecting absorption, distribution, metabolism, and excretion (ADME). Lipophilicity, often expressed as the octanol-water partition coefficient (LogP), is a key measure of a compound's propensity to partition into non-polar environments.

| Property | Value | Isomer | Note |

| XLogP3 (Computed) | 1.9 | 1-methyl-4-phenyl-1H-pyrazole | [3] |

| XLogP3 (Computed) | 2.3 | 3-methyl-1-phenyl-1H-pyrazole | [4] |

| LogP (Computed) | 2.385 | 4-methyl-3-phenyl-1H-pyrazole | [5] |

Note: Experimental solubility data is not consistently available. The computed LogP values suggest that these isomers are moderately lipophilic.

Spectroscopic and Spectrometric Characterization

Spectroscopic data provides unambiguous structural confirmation of the synthesized isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity of atoms in a molecule. The chemical shifts of the protons and carbons are sensitive to their local electronic environment, allowing for definitive isomeric assignment.

¹H NMR Data for 3-methyl-1-phenyl-1H-pyrazole (400 MHz, CDCl₃): [6]

-

δ 7.79 ppm: Phenyl protons

-

δ 7.64 ppm: Phenyl protons

-

δ 7.41 ppm: Phenyl protons

-

δ 7.23 ppm: Phenyl protons

-

δ 6.23 ppm: Pyrazole ring proton

-

δ 2.37 ppm: Methyl protons

¹³C NMR Data:

-

Spectral data for 1-methyl-4-phenyl-1H-pyrazole is available.[3]

-

Spectral data for 3-methyl-1-phenyl-1H-pyrazole is available.[4]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

-

3-methyl-1-phenyl-1H-pyrazole: Available IR spectral data indicates characteristic peaks for C-H, C=C, and C=N bond vibrations.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For all isomers, the molecular ion peak [M]⁺ is expected at m/z 158, corresponding to the molecular weight of C₁₀H₁₀N₂.

-

1-methyl-4-phenyl-1H-pyrazole: GC-MS data is available.[3]

-

3-methyl-1-phenyl-1H-pyrazole: GC-MS data shows a base peak at m/z 158 and significant fragments at m/z 77 (phenyl) and 51.[4]

Synthesis and Reactivity

The synthesis of phenyl-methyl-pyrazoles typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or an equivalent synthon. The specific starting materials dictate the final substitution pattern of the pyrazole ring. For instance, the reaction of phenylhydrazine with a suitably substituted β-diketone can yield the desired pyrazole core. These compounds can serve as versatile intermediates in the synthesis of more complex molecules, including those with applications in pharmaceuticals and materials science.[2][7]

Experimental Protocols

The following sections provide standardized methodologies for the determination of key physicochemical properties.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. It is a sharp, well-defined temperature for a pure crystalline solid.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube.

-

Instrumentation: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate.

-

Observation: The temperature range over which the sample melts is recorded.

Spectroscopic Analysis (NMR)

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.

Methodology (¹H NMR):

-

Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃).

-

Analysis: The sample is placed in the NMR spectrometer.

-

Data Acquisition: The ¹H NMR spectrum is acquired.

-

Data Processing: The resulting spectrum is processed (Fourier transform, phasing, and baseline correction) and chemical shifts, integration, and coupling patterns are analyzed to elucidate the proton structure.

Sources

- 1. biosynth.com [biosynth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-Methyl-4-phenyl-1H-pyrazole | C10H10N2 | CID 13692442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-methyl-1-phenyl-1H-pyrazole | C10H10N2 | CID 70783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-methyl-3-phenyl-1H-pyrazole | CAS#:13808-62-3 | Chemsrc [chemsrc.com]

- 6. 3-METHYL-1-PHENYLPYRAZOLE(1128-54-7) 1H NMR [m.chemicalbook.com]

- 7. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-methyl-1-phenyl-1H-pyrazole

This guide provides a comprehensive technical overview of 4-methyl-1-phenyl-1H-pyrazole, a heterocyclic compound of significant interest to the scientific community. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's identification, synthesis, physicochemical properties, and its burgeoning role as a valuable scaffold in medicinal chemistry.

Compound Identification and Physicochemical Profile

Correctly identifying a chemical entity is the foundation of all subsequent research. The specific isomer, 4-methyl-1-phenyl-1H-pyrazole, is distinguished by the placement of the methyl group on the C4 position of the pyrazole ring and the phenyl group on the N1 position.

It is crucial to differentiate this compound from its isomers, such as 1-methyl-4-phenyl-1H-pyrazole (CAS No. 10199-69-6)[1][2] and 3-methyl-1-phenyl-1H-pyrazole (CAS No. 1128-54-7)[3], as the substitution pattern profoundly influences its chemical and biological properties. While a unique CAS number for 4-methyl-1-phenyl-1H-pyrazole is not prominently available in major databases, its identity is unequivocally defined by its structure. For procurement and regulatory purposes, researchers should refer to the specific chemical name and structure.

Table 1: Physicochemical Properties of Phenylpyrazole Isomers

| Property | Value (for 1-methyl-4-phenyl-1H-pyrazole isomer) | Data Source |

|---|---|---|

| CAS Number | 10199-69-6 | PubChem[2] |

| Molecular Formula | C₁₀H₁₀N₂ | PubChem[2] |

| Molecular Weight | 158.20 g/mol | PubChem[2] |

| IUPAC Name | 1-methyl-4-phenylpyrazole | PubChem[2] |

| Melting Point | 102 °C | Biosynth[1] |

| LogP | 1.9 | PubChem[2] |

| Hydrogen Bond Donors | 0 | PubChem[2] |

| Hydrogen Bond Acceptors | 1 | PubChem[2] |

Note: Data presented is for the closely related isomer 1-methyl-4-phenyl-1H-pyrazole (CAS 10199-69-6) as a reference point for general physical characteristics. Researchers must obtain lot-specific data for 4-methyl-1-phenyl-1H-pyrazole.

Synthesis and Mechanistic Insights: The Knorr Pyrazole Synthesis

The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry. The most reliable and versatile method for synthesizing substituted pyrazoles, including the target compound, is the Knorr pyrazole synthesis .[4][5] This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic conditions.[4][6]

The thermodynamic driving force of the reaction is the formation of a stable aromatic pyrazole ring.[5] The causality behind this experimental choice lies in its efficiency, regioselective potential, and the ready availability of starting materials.

Retrosynthetic Analysis and Proposed Protocol

To synthesize 4-methyl-1-phenyl-1H-pyrazole, the logical precursors are phenylhydrazine and a methylated 1,3-dicarbonyl compound, specifically 3-methyl-2,4-pentanedione (also known as methylacetylacetone).

Experimental Protocol: Synthesis of 4-methyl-1-phenyl-1H-pyrazole

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methyl-2,4-pentanedione (1.0 eq) and a suitable solvent such as ethanol or glacial acetic acid.

-

Hydrazine Addition: Add phenylhydrazine (1.0 eq) to the solution. If using the hydrochloride salt of the hydrazine, a mild base may be required to liberate the free hydrazine.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution). The product may precipitate out of the solution or require extraction with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4-methyl-1-phenyl-1H-pyrazole.

This protocol is a self-validating system; the formation of the aromatic pyrazole product is highly favorable, and its distinct polarity change from the starting materials makes monitoring by TLC straightforward.

Mechanistic Workflow

The mechanism proceeds via an initial, rapid condensation between one of the carbonyl groups of the diketone and the hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic pyrazole.

Caption: The role of the 4-methyl-1-phenyl-1H-pyrazole core as a versatile scaffold.

Safety and Handling

While specific toxicity data for 4-methyl-1-phenyl-1H-pyrazole is not readily available, data for its isomers provides guidance on handling precautions. For 1-methyl-4-phenyl-1H-pyrazole, the GHS classifications indicate it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. [2] Standard Laboratory Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) from the supplier before use.

Conclusion

4-methyl-1-phenyl-1H-pyrazole represents a valuable chemical entity for researchers in organic synthesis and drug discovery. Its synthesis is accessible through established and robust methodologies like the Knorr synthesis. As a derivative of the pharmacologically validated pyrazole scaffold, it holds significant potential as a building block for the development of novel therapeutics and other advanced chemical applications. A thorough understanding of its synthesis, properties, and the broader context of pyrazole chemistry is essential for unlocking its full potential in scientific research.

References

- Geronikaki, A., & Pitta, E. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 173-184.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13692442, 1-Methyl-4-phenyl-1H-pyrazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70783, 3-methyl-1-phenyl-1H-pyrazole. Retrieved from [Link]

-

Chemsrc. (2025). 4-methyl-3-phenyl-1H-pyrazole | CAS#:13808-62-3. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]

- Ioniță, M., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 37.

- CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine. (2013).

- Zhang, T., et al. (2023). Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety. Journal of Agricultural and Food Chemistry, 71(30), 11247-11256.

-

Slideshare. (2019). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

-

Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. Retrieved from [Link]

- Magalhães, J. Z., et al. (2018).

-

Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]

- Al-Ostath, A. I., et al. (2015). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 133-142.

- Martins, P., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(22), 6976.

- Kulkarni, S. S., & Kent, S. B. (2017). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.

- Mohamed, F., et al. (2004). Acute human self-poisoning with the N-phenylpyrazole insecticide fipronil - A GABAA-gated chloride channel blocker. Journal of Toxicology: Clinical Toxicology, 42(7), 955-963.

Sources

- 1. biosynth.com [biosynth.com]

- 2. 1-Methyl-4-phenyl-1H-pyrazole | C10H10N2 | CID 13692442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-methyl-1-phenyl-1H-pyrazole | C10H10N2 | CID 70783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

A Technical Guide to the Spectral Analysis of 4-methyl-1-phenyl-1H-pyrazole

This in-depth technical guide provides a comprehensive analysis of the spectral data for 4-methyl-1-phenyl-1H-pyrazole, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and field-proven insights.

Introduction

4-methyl-1-phenyl-1H-pyrazole belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in many pharmaceutical agents and functional materials.[1][2][3][4][5] A thorough understanding of the spectral characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its structural features, which are critical aspects of the drug discovery and development process. This guide is designed to provide not just the raw spectral data but also a detailed interpretation, explaining the causality behind the observed signals and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 4-methyl-1-phenyl-1H-pyrazole, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.

Experimental Protocol:

A typical ¹H NMR spectrum is acquired by dissolving a few milligrams of the sample in a deuterated solvent, such as deuterated chloroform (CDCl₃), and placing it in a high-field NMR spectrometer (e.g., 400 or 500 MHz).[6][7] The chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Data Interpretation:

Table 1: Predicted ¹H NMR Spectral Data for 4-methyl-1-phenyl-1H-pyrazole in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.7 - 7.9 | Doublet | 2H | H-3, H-5 (pyrazole) | These protons on the pyrazole ring are in a similar chemical environment and would likely appear as a doublet due to coupling with each other. |

| ~7.2 - 7.5 | Multiplet | 5H | Phenyl-H | The protons on the phenyl ring will appear as a complex multiplet in the aromatic region. |

| ~2.1 - 2.4 | Singlet | 3H | Methyl-H (C4) | The methyl protons are not coupled to any other protons and will therefore appear as a singlet. Its position is in the typical range for a methyl group on an aromatic ring. |

Causality of Chemical Shifts:

-

Pyrazole Protons (H-3, H-5): The electronegativity of the adjacent nitrogen atoms deshields these protons, causing them to resonate at a lower field (higher ppm value).

-

Phenyl Protons: The aromatic ring current deshields these protons, placing them in the typical aromatic region of the spectrum.

-

Methyl Protons: The electron-donating nature of the methyl group results in a more shielded environment, hence its resonance at a higher field (lower ppm value).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol:

A ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using a larger number of scans to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[7]

Data Interpretation:

Based on data for substituted pyrazoles, the expected chemical shifts for the carbon atoms of 4-methyl-1-phenyl-1H-pyrazole are summarized below.[9][10][11][12]

Table 2: Predicted ¹³C NMR Spectral Data for 4-methyl-1-phenyl-1H-pyrazole in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~140 - 150 | C-3, C-5 (pyrazole) | These carbons are adjacent to nitrogen atoms and are therefore significantly deshielded. |

| ~135 - 140 | C-ipso (phenyl) | The carbon atom of the phenyl ring directly attached to the pyrazole nitrogen. |

| ~128 - 130 | C-ortho, C-para (phenyl) | Aromatic carbons of the phenyl ring. |

| ~125 - 128 | C-meta (phenyl) | Aromatic carbons of the phenyl ring. |

| ~115 - 125 | C-4 (pyrazole) | The carbon atom bearing the methyl group. |

| ~10 - 15 | Methyl-C | The methyl carbon is highly shielded and appears at a high field. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

An IR spectrum can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be prepared as a KBr pellet (for solids) or as a thin film on a salt plate (for liquids).[7]

Data Interpretation:

The IR spectrum of 4-methyl-1-phenyl-1H-pyrazole is expected to show characteristic absorption bands corresponding to its structural features.[11][13][14]

Table 3: Predicted IR Absorption Bands for 4-methyl-1-phenyl-1H-pyrazole

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3050 - 3150 | Medium | C-H stretching (aromatic) | Corresponds to the C-H bonds of the pyrazole and phenyl rings. |

| 2850 - 3000 | Medium | C-H stretching (aliphatic) | Corresponds to the C-H bonds of the methyl group. |

| 1500 - 1600 | Strong | C=C and C=N stretching | Characteristic absorptions for the aromatic pyrazole and phenyl rings. |

| 1400 - 1500 | Medium | C-H bending (methyl) | Bending vibrations of the methyl group. |

| 690 - 900 | Strong | C-H out-of-plane bending | Characteristic bending vibrations for the substituted aromatic rings, providing clues about the substitution pattern. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol:

A mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Data Interpretation:

The mass spectrum of 4-methyl-1-phenyl-1H-pyrazole (C₁₀H₁₀N₂) is expected to show a molecular ion peak (M⁺) at m/z 158. The fragmentation pattern will be characteristic of the pyrazole and phenyl rings.[8][9][14]

Table 4: Predicted Major Fragments in the Mass Spectrum of 4-methyl-1-phenyl-1H-pyrazole

| m/z | Proposed Fragment Ion | Rationale |

| 158 | [C₁₀H₁₀N₂]⁺ (Molecular Ion) | The intact molecule with one electron removed. |

| 157 | [M - H]⁺ | Loss of a hydrogen radical, likely from the methyl group. |

| 130 | [M - N₂]⁺ or [M - C₂H₄]⁺ | Loss of a neutral nitrogen molecule or ethylene from the pyrazole ring. |

| 117 | [C₇H₅N₂]⁺ | Fragmentation involving the loss of the methyl and a portion of the phenyl ring. |

| 91 | [C₇H₇]⁺ (Tropylium ion) | A common fragment for compounds containing a benzyl moiety, formed by rearrangement and fragmentation. |

| 77 | [C₆H₅]⁺ (Phenyl cation) | Loss of the pyrazole ring, resulting in the phenyl cation. |

Fragmentation Pathway Visualization:

Caption: Proposed fragmentation pathway of 4-methyl-1-phenyl-1H-pyrazole in EI-MS.

Conclusion

The comprehensive spectral analysis of 4-methyl-1-phenyl-1H-pyrazole using NMR, IR, and MS techniques provides a robust framework for its structural characterization. The predicted data and interpretations presented in this guide, based on established principles and data from analogous compounds, offer a valuable resource for researchers in the field. The detailed protocols and explanations of the underlying causality behind the spectral features are intended to empower scientists to confidently identify and characterize this and similar pyrazole derivatives in their research endeavors.

References

-

PubChem. 1-Methyl-4-phenyl-1H-pyrazole. National Center for Biotechnology Information. Available at: [Link].

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available at: [Link].

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Springer. Available at: [Link].

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. ResearchGate. Available at: [Link].

-

1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link].

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link].

-

A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link].

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link].

-

Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives. E-RESEARCHCO. Available at: [Link].

-

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. Available at: [Link].

-

Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. Available at: [Link].

-

Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Publishing. Available at: [Link].

-

Supplementary Information. The Royal Society of Chemistry. Available at: [Link].

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. JOCPR. Available at: [Link].

-

1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. ResearchGate. Available at: [Link].

-

¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. Available at: [Link].

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link].

-

4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. MDPI. Available at: [Link].

-

1H-Pyrazole. NIST WebBook. National Institute of Standards and Technology. Available at: [Link].

-

FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. Available at: [Link].

Sources

- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. eresearchco.com [eresearchco.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biosynth.com [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3-METHYL-1-PHENYLPYRAZOLE(1128-54-7) 1H NMR [m.chemicalbook.com]

- 9. 1-Methyl-4-phenyl-1H-pyrazole | C10H10N2 | CID 13692442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. jocpr.com [jocpr.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of 4-Methyl-1-phenyl-1H-pyrazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1-phenyl-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its therapeutic potential and application in organic synthesis are intrinsically linked to its solubility profile in various organic media. This technical guide provides a thorough analysis of the solubility characteristics of 4-methyl-1-phenyl-1H-pyrazole, synthesizing available data with fundamental physicochemical principles. In the absence of extensive quantitative solubility data in public literature, this guide offers a robust framework for understanding its solubility based on analogous compounds and provides detailed methodologies for its empirical determination.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a cornerstone of its developability and utility. For a molecule like 4-methyl-1-phenyl-1H-pyrazole, which belongs to a class of compounds with diverse biological activities, understanding its behavior in organic solvents is paramount for several stages of research and development:

-

Synthesis and Purification: Solvent selection is critical for reaction kinetics, yield, and the feasibility of purification techniques such as recrystallization and chromatography.

-

Formulation Development: In drug development, achieving the desired concentration in a delivery vehicle is a primary challenge, directly governed by the compound's solubility.

-

Analytical Method Development: The choice of solvent is crucial for techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

In Vitro and In Vivo Studies: The preparation of stock solutions for biological assays requires solvents that can dissolve the compound at appropriate concentrations without interfering with the experimental system.

This guide delves into the factors governing the solubility of 4-methyl-1-phenyl-1H-pyrazole and provides practical insights for its handling and application in a laboratory setting.

Physicochemical Properties of 4-Methyl-1-phenyl-1H-pyrazole

The solubility of a compound is dictated by its molecular structure and the resulting physicochemical properties. While experimental data for 4-methyl-1-phenyl-1H-pyrazole is not extensively documented, we can infer its characteristics from its structure and data on closely related isomers.

Table 1: Physicochemical Properties of 4-Methyl-1-phenyl-1H-pyrazole and Related Isomers

| Property | 4-Methyl-1-phenyl-1H-pyrazole (Predicted/Inferred) | 3-Methyl-1-phenyl-1H-pyrazole[1] | 1-Methyl-4-phenyl-1H-pyrazole[2] |

| Molecular Formula | C₁₀H₁₀N₂ | C₁₀H₁₀N₂ | C₁₀H₁₀N₂ |

| Molecular Weight | 158.20 g/mol | 158.20 g/mol | 158.20 g/mol |

| Predicted LogP | ~2.3 | 2.3 | 1.9 |

| Hydrogen Bond Donors | 0 | 0 | 0 |

| Hydrogen Bond Acceptors | 1 (the pyrazole nitrogens) | 1 | 1 |

| Polarity | Moderately polar | Moderately polar | Moderately polar |

| Melting Point | Not widely reported | Not widely reported | Not widely reported |

The structure of 4-methyl-1-phenyl-1H-pyrazole, featuring a phenyl group and a methyl group attached to the pyrazole ring, imparts a balance of lipophilic and polar characteristics. The phenyl ring contributes to its lipophilicity, while the nitrogen atoms in the pyrazole ring introduce polarity and the capacity to act as hydrogen bond acceptors. The predicted octanol-water partition coefficient (LogP) of approximately 2.3 suggests a greater affinity for organic solvents over aqueous media.

Qualitative Solubility Profile in Common Organic Solvents

While precise quantitative data is scarce, a qualitative understanding of the solubility of 4-methyl-1-phenyl-1H-pyrazole can be constructed from its use in synthetic procedures and the behavior of analogous pyrazole derivatives.

Table 2: Qualitative Solubility of 4-Methyl-1-phenyl-1H-pyrazole in Various Organic Solvents

| Solvent Class | Solvent Examples | Expected Solubility | Rationale and Supporting Evidence |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These solvents are excellent at solvating a wide range of organic molecules, including those with moderate polarity. Pyrazole derivatives are frequently dissolved in DMSO for biological assays and NMR spectroscopy. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | The moderate polarity of 4-methyl-1-phenyl-1H-pyrazole aligns well with that of chlorinated solvents. These are commonly used for the extraction and purification of pyrazole-based compounds. |

| Alcohols | Methanol, Ethanol | Moderate to High | The ability of alcohols to act as both hydrogen bond donors and acceptors facilitates interaction with the pyrazole nitrogen atoms. Solubility is likely to increase with temperature, making these solvents suitable for recrystallization. Several synthetic procedures for related pyrazoles utilize ethanol as a solvent.[3] |

| Ketones | Acetone | Moderate | Acetone's polarity is suitable for dissolving moderately polar compounds. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | THF is a common solvent for the synthesis of pyrazole derivatives, indicating good solubility. Diethyl ether, being less polar, may exhibit lower solvating power. |

| Esters | Ethyl Acetate | Moderate | Ethyl acetate is frequently used as a component of the mobile phase in the chromatographic purification of pyrazole derivatives, suggesting a reasonable degree of solubility.[4] |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The lipophilic phenyl ring will promote some interaction, but the overall polarity of the molecule may limit high solubility in these non-polar solvents. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | As non-polar solvents, alkanes are unlikely to be effective solvents for the moderately polar 4-methyl-1-phenyl-1H-pyrazole. Hexane is often used as an anti-solvent or in combination with a more polar solvent in chromatography.[4] |

Factors Influencing Solubility: A Deeper Dive

The solubility of 4-methyl-1-phenyl-1H-pyrazole is a multifactorial phenomenon governed by the interplay of solute-solvent interactions.

-

"Like Dissolves Like": The principle of polarity matching is the most significant factor. The moderately polar nature of 4-methyl-1-phenyl-1H-pyrazole dictates its higher solubility in solvents of similar polarity (e.g., DCM, THF, acetone) and lower solubility in highly polar (water) or non-polar (hexane) solvents.

-

Intermolecular Forces:

-

Van der Waals Forces: The phenyl and methyl groups contribute to London dispersion forces, which are favorable in less polar solvents.

-

Dipole-Dipole Interactions: The pyrazole ring possesses a dipole moment, leading to favorable interactions with polar solvents.

-

Hydrogen Bonding: While 4-methyl-1-phenyl-1H-pyrazole cannot donate hydrogen bonds, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, enhancing solubility in protic solvents like alcohols.

-

-

Temperature: The dissolution of a solid in a liquid is typically an endothermic process. Therefore, in accordance with Le Chatelier's principle, the solubility of 4-methyl-1-phenyl-1H-pyrazole is expected to increase with rising temperature. This principle is fundamental to the purification of solids by recrystallization.

-

Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the energy holding the molecules together in the crystal lattice. A higher melting point can sometimes be indicative of a more stable crystal lattice and, consequently, lower solubility. While the melting point of 4-methyl-1-phenyl-1H-pyrazole is not widely reported, this remains a crucial thermodynamic consideration.

Experimental Determination of Solubility: A Standard Protocol

Given the lack of published quantitative data, researchers will likely need to determine the solubility of 4-methyl-1-phenyl-1H-pyrazole experimentally. The following is a robust, self-validating protocol for this purpose.

The Isothermal Shake-Flask Method

This method is considered the "gold standard" for solubility determination due to its simplicity and reliability.

Objective: To determine the equilibrium solubility of 4-methyl-1-phenyl-1H-pyrazole in a given organic solvent at a specific temperature.

Materials and Equipment:

-

4-Methyl-1-phenyl-1H-pyrazole (of known purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer in a temperature-controlled environment (e.g., incubator or water bath)

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 4-methyl-1-phenyl-1H-pyrazole to a vial containing a known volume of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in the temperature-controlled shaker. Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.

-

Dilution and Quantification: Dilute the filtered solution to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of 4-methyl-1-phenyl-1H-pyrazole.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in appropriate units (e.g., mg/mL, mol/L).

Diagram of the Experimental Workflow:

Caption: Workflow for the isothermal shake-flask solubility determination method.

Conclusion

While a comprehensive, publicly available dataset of the quantitative solubility of 4-methyl-1-phenyl-1H-pyrazole in organic solvents is currently lacking, a strong qualitative and predictive understanding can be established based on its physicochemical properties and the behavior of structurally similar pyrazole derivatives. The compound is expected to exhibit high solubility in polar aprotic and halogenated solvents, moderate to high solubility in alcohols and ketones, and low solubility in non-polar hydrocarbon solvents. For applications requiring precise solubility data, the isothermal shake-flask method provides a reliable and authoritative means of experimental determination. This guide serves as a foundational resource for researchers, enabling informed solvent selection and facilitating the effective use of 4-methyl-1-phenyl-1H-pyrazole in synthesis, formulation, and biological evaluation.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., Othman, A. A., Youssif, B. G., & Al-Majid, A. M. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 26(11), 3163. [Link]

-

Yusuf, M., Huma, A., & Farooqui, M. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(3), M1252. [Link]

-

PubChem. (n.d.). 3-methyl-1-phenyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-4-phenyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 3-methyl-1-phenyl-1H-pyrazole | C10H10N2 | CID 70783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Methyl-4-phenyl-1H-pyrazole | C10H10N2 | CID 13692442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Substituted Pyrazoles for Researchers, Scientists, and Drug Development Professionals.

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Enduring Versatility of the Pyrazole Nucleus

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its remarkable structural versatility and ability to engage in a multitude of biological interactions have solidified its status as a "privileged scaffold" in drug discovery.[2] Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, leading to their successful development as therapeutics for a wide array of human diseases, including inflammatory conditions, cancer, and infectious diseases.[3][4] This guide provides an in-depth exploration of the significant biological activities of substituted pyrazoles, with a focus on the underlying mechanisms of action, structure-activity relationships (SAR), and the practical experimental methodologies used to evaluate their therapeutic potential.

I. Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

A significant number of pyrazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5] The selective inhibition of COX-2 over COX-1 is a key strategy in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.[6]

Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory effects of many pyrazole-based compounds are attributed to their ability to block the synthesis of pro-inflammatory prostaglandins by inhibiting the COX-2 enzyme.[7] A prime example is the FDA-approved drug Celecoxib, which features a 1,5-diarylpyrazole core. The trifluoromethyl and sulfonamide moieties of celecoxib are crucial for its selective binding to the COX-2 active site.

Below is a diagram illustrating the inhibition of the COX-2 pathway by pyrazole-based inhibitors.

Caption: Inhibition of the COX-2 enzyme by substituted pyrazoles, blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins.

Structure-Activity Relationship (SAR) for COX-2 Inhibition

The selective inhibition of COX-2 by pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. The following table summarizes the SAR for a series of pyrazole-based COX-2 inhibitors.

| Compound | R1 | R2 | R3 | COX-2 IC50 (µM) |

| Celecoxib | 4-SO2NH2-Ph | CF3 | 4-Me-Ph | 0.052 |

| Analog 1 | 4-SO2NH2-Ph | H | 4-Me-Ph | >10 |

| Analog 2 | 4-SO2NH2-Ph | CF3 | Ph | 0.15 |

| PYZ20 | 4-SO2NH2-Ph | Dihydropyrazole | Aryl | 0.33[7] |

| PYZ21 | 4-SO2NH2-Ph | Dihydropyrazole | Aryl | 0.08[7] |

Data compiled from multiple sources for illustrative purposes.[7]

The data clearly indicates that the trifluoromethyl group at the 3-position and a sulfonamide-containing phenyl ring at the 1-position are critical for potent and selective COX-2 inhibition.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for determining the COX-2 inhibitory activity of test compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of substituted pyrazoles against human recombinant COX-2.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic co-substrate)

-

Hematin

-

Tris-HCl buffer (pH 8.0)

-

Test compounds (dissolved in DMSO)

-

96-well microplate reader

Procedure:

-

Prepare Reagents: Prepare working solutions of all reagents in Tris-HCl buffer.

-

Assay Mixture Preparation: In a 96-well plate, add the following to each well:

-

Tris-HCl buffer

-

Hematin

-

COX-2 enzyme

-

Test compound at various concentrations (or DMSO for control)

-

-

Pre-incubation: Incubate the plate at 25°C for 5 minutes.

-

Reaction Initiation: Add arachidonic acid and TMPD to each well to initiate the reaction.

-

Kinetic Reading: Immediately measure the absorbance at 603 nm every 30 seconds for 5 minutes using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocity for each concentration of the test compound. Determine the percentage of inhibition relative to the control and plot a dose-response curve to calculate the IC50 value.

II. Anticancer Activity: Inducing Programmed Cell Death

The pyrazole scaffold is a prominent feature in a multitude of compounds with significant anticancer activity.[3] These compounds exert their effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[8][9]

Mechanism of Action: Modulation of the Apoptotic Pathway

A key mechanism by which many pyrazole derivatives induce cancer cell death is through the intrinsic apoptotic pathway. This often involves the disruption of the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the executioners of apoptosis.[10][11]

The following diagram illustrates the induction of apoptosis by pyrazole derivatives through the modulation of the Bax/Bcl-2 pathway.

Caption: Anticancer pyrazole derivatives can induce apoptosis by inhibiting the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, leading to caspase activation.

Structure-Activity Relationship (SAR) for Anticancer Activity

The antiproliferative activity of pyrazole derivatives against various cancer cell lines is highly dependent on the substitution pattern. The following table presents the IC50 values for a series of pyrazole analogs against different cancer cell lines.

| Compound | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) |

| Analog 3 | Aryl | - | - | A549 (Lung) | 42.79[3] |

| Analog 4 | Aryl | - | - | A549 (Lung) | 55.73[3] |

| Analog 5 | Curcumin analog | - | - | MDA-MB-231 (Breast) | 3.64 |

| Analog 6 | Curcumin analog | - | - | HepG2 (Liver) | 16.13 |

| Compound 46 | Pyrazolo[1,5-a]pyrimidine | - | - | HCT116 (Colon) | 1.51 |

| Compound 47 | Pyrazolo[1,5-a]pyrimidine | - | - | MCF7 (Breast) | 7.68 |

| Compound 7d | Pyrazolyl-chalcone | Thiophene | Heteroaryl | MCF7 (Breast) | 42.6[12] |

| Compound 9e | Pyrazolyl-chalcone | Thiophene | Heteroaryl | PACA2 (Pancreatic) | 27.6[12] |

Data compiled from multiple sources for illustrative purposes.[3][12]

Experimental Protocol: MTT Cell Viability Assay

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the IC50 value of substituted pyrazoles against a specific cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Test compounds (dissolved in DMSO)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

III. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Substituted pyrazoles have shown considerable promise as antibacterial and antifungal agents, offering a potential new class of therapeutics to combat infectious diseases.[13][14]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives is influenced by the nature of the substituents on the pyrazole core. The following table provides the Minimum Inhibitory Concentration (MIC) values for a series of pyrazole analogs against various bacterial strains.

| Compound | R1 | R2 | R3 | Bacterial Strain | MIC (µg/mL) |

| Analog 7 | Indazole | - | - | S. aureus | >128 |

| Analog 8 | Indazole | - | - | E. faecalis | >128 |

| Analog 9 | Pyrazoline | - | - | S. aureus | 4 |

| Analog 10 | Pyrazoline | - | - | E. faecalis | 4 |

| Compound 1 | Imidazo[2,1-b][3][4][15]thiadiazole | Gram-positive & Gram-negative | <0.24 | ||

| Compound 7 | Imidazo[2,1-b][3][4][15]thiadiazole | C. michiganensis | 1.56 |

Data compiled from multiple sources for illustrative purposes.[13][14]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of pyrazole derivatives against bacterial strains.

Objective: To determine the lowest concentration of a substituted pyrazole that inhibits the visible growth of a specific bacterium.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB)

-

Test compounds (dissolved in DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator

Procedure:

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in MHB in the wells of a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

IV. General Experimental Workflow for Pyrazole-Based Drug Discovery

The discovery and development of novel pyrazole-based therapeutic agents follow a structured workflow, from initial library synthesis to preclinical evaluation.

Caption: A generalized workflow for the discovery and preclinical development of novel pyrazole-based drug candidates.

V. Conclusion and Future Perspectives

The substituted pyrazole core continues to be a highly fruitful scaffold in the quest for novel therapeutic agents. Its synthetic tractability and the diverse array of biological activities associated with its derivatives ensure its continued prominence in medicinal chemistry. Future research will likely focus on the development of pyrazole-based compounds with enhanced target specificity and improved pharmacokinetic profiles. The application of computational modeling and artificial intelligence in conjunction with high-throughput screening will undoubtedly accelerate the discovery of the next generation of pyrazole-based drugs to address unmet medical needs.

VI. References

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Example Pathview graphs: (a) Graphviz view on a canonical signaling... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Drawing graphs with dot. (2015, January 5). Graphviz. Retrieved January 23, 2026, from [Link]

-

anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Synthesis, Characterization and Anticancer Evaluation of Novel Analogues of Pyrazoles | Request PDF. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

3-Dimensional quantitative structure-activity relationship and molecular docking studies of tetrasubstituted pyrazole derivatives as inhibitors of cyclooxygenase-2. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (n.d.). while true do. Retrieved January 23, 2026, from [Link]

-

Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Drug Discovery Workflow - What is it?. (n.d.). Vipergen. Retrieved January 23, 2026, from [Link]

-

Western Blot Analysis of Apoptotic, Anti-Apoptotic Proteins, and Autophagic Indicators. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

-

Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. (2018, February 1). PubMed. Retrieved January 23, 2026, from [Link]

-

Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. (2024, July 9). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Interactive Visualization of Metabolic Pathways. (n.d.). IEEE Xplore. Retrieved January 23, 2026, from [Link]

-

Application of Graph-based Data Mining to Metabolic Pathways. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved January 23, 2026, from [Link]

-

Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation | Request PDF. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021, October 16). Sciedu Press. Retrieved January 23, 2026, from [Link]

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Future Science. Retrieved January 23, 2026, from [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023, May 9). ACS Omega. Retrieved January 23, 2026, from [Link]

-

Flowchart illustrating the workflow of the experimental design development and evaluation. EC: effective concentration, SSE stochastic simulation and estimation, PD: pharmacodynamic. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

A graph layout algorithm for drawing metabolic pathways. (2000, December 6). SciSpace. Retrieved January 23, 2026, from [Link]

-

Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

How to Create Beautiful Research Figures (Complete Tutorial). (2025, April 23). YouTube. Retrieved January 23, 2026, from [Link]

-

Cytoscape: An Open Source Platform for Complex Network Analysis and Visualization. (n.d.). Cytoscape. Retrieved January 23, 2026, from [Link]

-

Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023, March 10). MDPI. Retrieved January 23, 2026, from [Link]

-

Let's Draw a Graph: An Introduction with Graphviz. (2013, October 28). UC Berkeley EECS. Retrieved January 23, 2026, from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

-

ROS-dependent Bax/Bcl2 and caspase 3 pathway-mediated apoptosis induce. (2018, January 23). OncoTargets and Therapy. Retrieved January 23, 2026, from [Link]

-

New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. (n.d.). ACS Omega. Retrieved January 23, 2026, from [Link]

-

Drawing graphs with dot. (n.d.). worrydream.com. Retrieved January 23, 2026, from [Link]

-

Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Best protocol to collect mammalian cells for screening apoptosis markers using WB?. (2021, June 4). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Drug Discovery Process. (n.d.). SciSpace. Retrieved January 23, 2026, from [Link]

-

A workflow diagram of structure-based drug design (SBDD) process. The... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016, October 31). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

From Idea to Medicine: The Comprehensive Stages of Drug Discovery and Development. (2025, May 5). LinkedIn. Retrieved January 23, 2026, from [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). Brieflands. Retrieved January 23, 2026, from [Link]

Sources

- 1. graphviz.org [graphviz.org]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode [mdpi.com]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for the Investigation of 4-methyl-1-phenyl-1H-pyrazole in Anti-Inflammatory Studies

Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Inflammation

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1][2] Among these, the anti-inflammatory properties of pyrazole derivatives have garnered significant attention, leading to the development of blockbuster drugs such as the selective COX-2 inhibitor, Celecoxib.[2] These compounds typically exert their effects by modulating key enzymatic pathways in the inflammatory cascade, such as those governed by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-methyl-1-phenyl-1H-pyrazole in anti-inflammatory research. While specific studies on this particular derivative are emerging, the protocols outlined herein represent the gold-standard methodologies for evaluating the anti-inflammatory potential of novel pyrazole-based compounds.

The rationale for investigating 4-methyl-1-phenyl-1H-pyrazole is grounded in the established structure-activity relationships of this chemical class. The phenyl and methyl substitutions on the pyrazole ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity to target enzymes and its overall efficacy. The following application notes and protocols are designed to provide a robust framework for the systematic evaluation of this compound's anti-inflammatory profile, from initial in vitro screening to in vivo validation.

Section 1: In Vitro Evaluation of Anti-Inflammatory Activity

The initial assessment of a compound's anti-inflammatory potential is typically conducted using a panel of in vitro assays. These cell-free and cell-based assays provide crucial insights into the compound's mechanism of action and its potency.

Cyclooxygenase (COX) Inhibition Assay

Scientific Rationale: Cyclooxygenase enzymes (COX-1 and COX-2) are pivotal in the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins (PGs), which are potent inflammatory mediators.[4] Inhibition of COX enzymes, particularly the inducible isoform COX-2, is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs). This assay will determine if 4-methyl-1-phenyl-1H-pyrazole can inhibit the activity of these key enzymes.

Experimental Workflow:

Caption: Workflow for the in vitro COX inhibition assay.

Detailed Protocol: A colorimetric COX inhibitor screening assay kit is a common method for this evaluation.[3]

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This will typically include assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric substrate.

-

Compound Dilution: Prepare a series of dilutions of 4-methyl-1-phenyl-1H-pyrazole in DMSO. A typical starting concentration range would be from 1 nM to 100 µM.

-

Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

-

Inhibitor Addition: Add the diluted 4-methyl-1-phenyl-1H-pyrazole or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the appropriate wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the compound to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Reaction Incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 25°C.

-

Detection: Stop the reaction and measure the absorbance at the appropriate wavelength as per the kit's instructions. The intensity of the color is proportional to the amount of prostaglandin produced.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the log of the inhibitor concentration.

Lipoxygenase (LOX) Inhibition Assay

Scientific Rationale: Lipoxygenase enzymes, such as 5-LOX and 15-LOX, are involved in the synthesis of leukotrienes, another class of potent pro-inflammatory mediators.[3] Dual inhibitors of both COX and LOX pathways are of significant therapeutic interest as they may offer broader anti-inflammatory effects with a potentially improved safety profile.

Experimental Workflow:

Caption: Workflow for the in vitro LOX inhibition assay.

Detailed Protocol: The activity of lipoxygenase is monitored by measuring the increase in absorbance at 234 nm due to the formation of hydroperoxides from linoleic acid.[5]

-

Reagent Preparation: Prepare a borate buffer (0.2 M, pH 9.0), a solution of soybean lipoxygenase (e.g., 1500 U/mL), and a solution of linoleic acid.

-

Compound Dilution: Prepare serial dilutions of 4-methyl-1-phenyl-1H-pyrazole in DMSO.

-

Assay Mixture: In a quartz cuvette, mix the borate buffer and the lipoxygenase solution.

-

Inhibitor Addition: Add the diluted test compound or a known inhibitor (e.g., quercetin) to the cuvette. Include a vehicle control.

-

Pre-incubation: Incubate the mixture at 25°C for 5 minutes.[5]

-

Reaction Initiation: Start the reaction by adding the linoleic acid solution.

-

Measurement: Immediately measure the change in absorbance at 234 nm over a period of time (e.g., 5 minutes) using a spectrophotometer.[5]

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition and calculate the IC50 value.

Inhibition of Pro-Inflammatory Cytokine Production in Macrophages

Scientific Rationale: Macrophages play a central role in the inflammatory response. When activated by stimuli such as lipopolysaccharide (LPS), they release a variety of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6][7] This assay assesses the ability of 4-methyl-1-phenyl-1H-pyrazole to suppress the production of these key inflammatory mediators in a cellular context.

Cell Line: RAW 264.7 murine macrophage cell line.[8]

Experimental Workflow:

Caption: Workflow for measuring cytokine inhibition in macrophages.

Detailed Protocol:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of 4-methyl-1-phenyl-1H-pyrazole. Incubate for 1-2 hours.

-

LPS Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to each well (except for the unstimulated control).

-

Incubation: Incubate the plate for 24 hours.

-

Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.

-

Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.[9]

-

Cell Viability Assay: To ensure that the observed reduction in cytokine levels is not due to cytotoxicity, perform a cell viability assay (e.g., MTT assay) on the remaining cells in the plate.[10]

Data Presentation:

| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Cell Viability (%) |

| 0.1 | |||

| 1 | |||

| 10 | |||

| 100 | |||

| Positive Control |

Section 2: In Vivo Evaluation of Anti-Inflammatory Activity

Following promising in vitro results, the anti-inflammatory effects of 4-methyl-1-phenyl-1H-pyrazole should be evaluated in a relevant animal model of acute inflammation.

Carrageenan-Induced Paw Edema in Rats

Scientific Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for investigating acute inflammation.[11][12] Injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by swelling (edema), which can be quantified. This model is highly predictive of the anti-inflammatory activity of NSAIDs.[13]

Experimental Workflow:

Caption: Workflow for the carrageogen-induced paw edema model.

Detailed Protocol:

-

Animals: Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment.

-

Grouping: Divide the animals into groups (n=6-8 per group):

-

Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose)

-

4-methyl-1-phenyl-1H-pyrazole (at least 3 dose levels, e.g., 10, 30, 100 mg/kg)

-

Positive Control (e.g., Indomethacin, 10 mg/kg)

-

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal or oral) 30-60 minutes before carrageenan injection.[14]

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[11]

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[11]

-

Data Analysis:

-

Calculate the increase in paw volume for each animal at each time point by subtracting the baseline volume.

-

Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Data Presentation:

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | Edema Inhibition (%) at 3h |

| Vehicle Control | - | - | |

| 4-methyl-1-phenyl-1H-pyrazole | 10 | ||

| 4-methyl-1-phenyl-1H-pyrazole | 30 | ||

| 4-methyl-1-phenyl-1H-pyrazole | 100 | ||

| Indomethacin | 10 |

Section 3: Synthesis of 4-methyl-1-phenyl-1H-pyrazole

While 1-methyl-4-phenyl-1H-pyrazole is commercially available, the synthesis of the target compound, 4-methyl-1-phenyl-1H-pyrazole, may be necessary.[15] A general and efficient method for the synthesis of N-substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[16] A plausible synthetic route could involve the reaction of phenylhydrazine with a suitable methylated 1,3-dicarbonyl precursor. For specific guidance, consulting synthetic organic chemistry literature for the synthesis of substituted pyrazoles is recommended.[17][18]

Conclusion

The application notes and protocols detailed in this guide provide a comprehensive framework for the systematic evaluation of the anti-inflammatory properties of 4-methyl-1-phenyl-1H-pyrazole. By employing these established in vitro and in vivo assays, researchers can elucidate the compound's mechanism of action, determine its potency, and assess its potential as a novel anti-inflammatory agent. The logical progression from enzymatic and cellular assays to a validated animal model ensures a thorough and scientifically rigorous investigation.

References

-

Abdellatif, K. R. A., et al. (2020). New pyrazole derivatives possessing amino/methanesulphonyl pharmacophore with good gastric safety profile: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory activity and histopathological studies. Bioorganic Chemistry, 95, 103540. [Link]

-

Bansal, S., et al. (2014). Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1, 3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity. European Journal of Medicinal Chemistry, 80, 167-174. [Link]

-